Compound Description: Ethyl 2,4-dioxopentanoate serves as a starting material in the synthesis of pyrazole-5-carboxamide derivatives. []
Relevance: This compound is a precursor to the 1,3-dimethyl-1H-pyrazole-5-carboxylate moiety present in N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. [] The reaction of ethyl 2,4-dioxopentanoate with methylhydrazine initiates the formation of the pyrazole ring, a key structural feature of the target compound. []
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Compound Description: Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is an intermediate formed during the synthesis of pyrazole-5-carboxamide derivatives. [] It is produced by the cyclization reaction of ethyl 2,4-dioxopentanoate with methylhydrazine. []
Relevance: This compound represents the core pyrazole structure of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. [] The ethyl ester group in this compound is further transformed into a carbonyl chloride, which allows for the subsequent formation of the carboxamide functionality present in the target compound. []
1,3-dimethyl-1H-pyrazole-5-carbonyl chloride
Compound Description: 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is a key intermediate in the synthesis of pyrazole-5-carboxamide derivatives. [] It is prepared from ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate through a reaction with phosphorus trichloride (PCl3) and iodine (I2). []
Relevance: This compound is a direct precursor to the N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. [] The reactive carbonyl chloride moiety in this compound enables its condensation with various substituted aryl amines, ultimately leading to the formation of the target compound. []
Pyrazole-5-carboxamides (4a-n)
Compound Description: This series encompasses various pyrazole-5-carboxamide derivatives synthesized and tested for anticancer activity against six cancer cell lines and one normal human cell line using the MTT assay. [] These compounds were produced by reacting 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride with diverse substituted aryl amines. []
Relevance: These compounds represent a broader class of pyrazole-5-carboxamides, highlighting the structural diversity achievable through modifications of the aryl amine substituent. [] N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide belongs to this chemical class, sharing the core pyrazole-5-carboxamide scaffold. [] The anticancer activities observed in some of these compounds emphasize the potential therapeutic relevance of this structural class, including the target compound. []
Compound Description: GLPG1837 is a CFTR potentiator that demonstrates higher efficacy than ivacaftor for the G551D mutation in cystic fibrosis. [] Despite its structural differences with ivacaftor, GLPG1837 potentiates CFTR gating in a remarkably similar manner. []
Relevance: Although GLPG1837 has a different core structure than N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, both share the pyrazole-3-carboxamide moiety. [] This structural similarity highlights a potential pharmacophore for CFTR potentiation, suggesting that the pyrazole-carboxamide unit may contribute to the biological activity of the target compound. []
Relevance: While Ivacaftor's core structure differs from N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, both are classified as CFTR potentiators. [, ] This suggests that despite structural variations, both compounds may modulate CFTR function. [, ] The reported interaction of ivacaftor with ΔF508-CFTR stability highlights a potential concern for the development of CFTR potentiators, including the target compound. []
Relevance: This corrector's interaction with ivacaftor underscores the importance of considering potential drug-drug interactions when developing combination therapies for cystic fibrosis. [] This is relevant for N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, especially if its potential as a CFTR potentiator is further explored, as it highlights the need to assess its compatibility with other cystic fibrosis medications. []
Compound Description: This compound is another investigational corrector for ΔF508-CFTR, also designed to improve cellular processing. [] Similar to the previous corrector, its efficacy is negatively impacted by ivacaftor. []
Relevance: This corrector further emphasizes the potential for drug-drug interactions with ivacaftor, reinforcing the need to evaluate the compatibility of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide with other cystic fibrosis therapies during drug development. []
Tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles
Compound Description: These chemical classes represent novel CFTR potentiators identified through high-throughput screening and structure-activity analysis. [] Unlike ivacaftor, these compounds do not interfere with ΔF508-CFTR stability or corrector action. []
Relevance: These novel CFTR potentiators highlight alternative chemical structures that can enhance CFTR function without the drawbacks observed with ivacaftor. [] Although structurally distinct from N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, their discovery broadens the understanding of potential CFTR potentiators and may provide insights for future development of CFTR modulators. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.